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Compound of Interest

Compound Name: 1-Ethylpiperazine

Cat. No.: B041427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Ethylpiperazine (CAS No: 5308-25-8), a key intermediate in the synthesis of various

pharmaceutical compounds. The guide details its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for these

analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of 1-
Ethylpiperazine. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

data.

¹H NMR Data
The ¹H NMR spectrum of 1-Ethylpiperazine exhibits characteristic signals corresponding to

the ethyl and piperazine ring protons. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a reference standard.
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Proton Assignment Chemical Shift (ppm) Multiplicity Integration

-CH₃ (Ethyl) ~1.08 Triplet 3H

-CH₂- (Ethyl) ~2.40 Quartet 2H

Piperazine Ring

Protons
~2.40 Multiplet 4H

Piperazine Ring

Protons
~2.90 Multiplet 4H

Note: The signals for the ethyl group's methylene protons and the adjacent piperazine ring

protons may overlap.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm)

-CH₃ (Ethyl) ~12.0

Piperazine Ring Carbons ~46.0

-CH₂- (Ethyl) ~52.5

Piperazine Ring Carbons ~54.8

Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for acquiring NMR spectra of amine compounds

like 1-Ethylpiperazine.[1]

Sample Preparation:

Dissolve 5-25 mg of 1-Ethylpiperazine in approximately 0.5-0.7 mL of a suitable deuterated

solvent (e.g., chloroform-d, CDCl₃).
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For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good

signal-to-noise ratio.[1]

Transfer the solution to a 5 mm NMR tube.

If required for chemical shift referencing, a small amount of an internal standard such as

tetramethylsilane (TMS) can be added.[1]

Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a specific frequency

for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H).

The spectrometer is locked onto the deuterium signal of the solvent.

Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a sufficient number

of scans (e.g., 8-16) are averaged to improve the signal-to-noise ratio.[1]

For ¹³C NMR, a larger number of scans is usually required.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1-Ethylpiperazine. The

spectrum is characterized by absorption bands corresponding to the vibrational frequencies of

its bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3280 N-H Stretch (secondary amine) Medium, Broad

2965-2800 C-H Stretch (Aliphatic) Strong

~1450 C-H Bend (CH₂) Medium

~1375 C-H Bend (CH₃) Medium

~1150 C-N Stretch Medium

Experimental Protocol for IR Spectroscopy
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For a liquid sample like 1-Ethylpiperazine, the spectrum can be obtained using the neat liquid

film method.[2][3][4]

Sample Preparation:

Place a small drop of 1-Ethylpiperazine onto the surface of one salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.[2][3]

Data Acquisition:

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

Record the spectrum over a typical range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty salt plates to subtract from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1-Ethylpiperazine, aiding in its identification and structural confirmation.

The mass spectrum is typically obtained using Gas Chromatography-Mass Spectrometry (GC-

MS) with electron ionization (EI).[5] The molecular ion peak (M⁺) is expected at a mass-to-

charge ratio (m/z) corresponding to the molecular weight of 1-Ethylpiperazine (114.19 g/mol ).
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m/z Relative Intensity (%) Possible Fragment Ion

114 21.2 [M]⁺ (Molecular Ion)

99 10.0 [M - CH₃]⁺

72 100.0 [M - C₂H₅N]⁺

57 27.2 [C₄H₉]⁺

56 23.5 [C₄H₈]⁺

42 30.3 [C₂H₄N]⁺

Experimental Protocol for GC-MS
The following outlines a general procedure for the GC-MS analysis of small amine molecules.

Sample Preparation:

Prepare a dilute solution of 1-Ethylpiperazine in a volatile organic solvent (e.g., methanol or

dichloromethane).

GC-MS System and Conditions:

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a

DB-5ms or equivalent).

Carrier Gas: Helium at a constant flow rate.

Injection Mode: Splitless or split injection.

Oven Temperature Program: A temperature gradient is used to ensure good separation of

the analyte from any impurities. A typical program might start at a lower temperature and

ramp up to a higher temperature.

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Scan Range: A mass range of m/z 30-350 is typically scanned to detect the molecular ion

and fragment ions.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Ethylpiperazine.

Spectroscopic Analysis Workflow for 1-Ethylpiperazine
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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